REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([Mg]Cl)(C)C.[Cl-].[Li+].[F:13][CH:14]([F:20])[C:15](OCC)=[O:16]>C1COCC1.C(OCC)(=O)C>[F:13][CH:14]([F:20])[C:15]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)=[O:16] |f:1.2.3|
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Name
|
|
Quantity
|
74.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl.[Cl-].[Li+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.29 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the solution was cooled to −20° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at −20° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
washed with aqueous ammonium chloride (saturated, 200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (chromatography on silica gel, 0-90% ethyl acetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C=1SC=CN1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 73.6 mmol | |
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |